molecular formula C13H18ClN3O3 B2566568 Ethyl 5-(2-chloropropanoyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxylate CAS No. 2411286-53-6

Ethyl 5-(2-chloropropanoyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxylate

Cat. No. B2566568
CAS RN: 2411286-53-6
M. Wt: 299.76
InChI Key: DZYHUQQNJMZSAU-UHFFFAOYSA-N
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Description

Pyrazine derivatives are nitrogen-containing heterocyclic compounds that include a pyrrole ring and a pyrazine ring . They have been used in various applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .


Synthesis Analysis

A reaction of 4-chloropyrazolo [1,5- a ]pyrazines with tert- butyl cyanoacetate proceeded via the formation of tert- butyl cyano (pyrazolo- [1,5- a ]pyrazin-4 ( 5H )-ylidene)ethanoates as intermediates and led to pyrazolo [1,5- a ]pyrazin-4-ylacetonitriles .


Molecular Structure Analysis

The molecular structure of related compounds has been characterized using X-Ray crystallography . This technique was applied to a 2-pyrazine carboxylate lithium monohydrate, which was synthesized in a mixed solution of redistilled water and anhydrous ethanol .


Chemical Reactions Analysis

In accordance with Hess’s law, a reasonable thermochemical cycle was designed based on the preparation reaction of a target compound . The standard molar enthalpies of dissolution for the reactants and products of the designed thermochemical reaction were measured .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed using various techniques. For instance, low temperature molar heat capacities were measured in a temperature range of from 78 K to 400 K with a precision automatic adiabatic calorimeter .

Mechanism of Action

While the mechanism of action of pyrazine derivatives is not clearly recognized, compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

properties

IUPAC Name

ethyl 5-(2-chloropropanoyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O3/c1-4-20-13(19)11-5-10-7-16(12(18)9(3)14)8(2)6-17(10)15-11/h5,8-9H,4,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYHUQQNJMZSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2CC(N(CC2=C1)C(=O)C(C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(2-chloropropanoyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxylate

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